1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 1-(2-Amino-6-(chloromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the target molecule and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Amino-6-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and applications.
1-(2-Amino-6-(chloromethyl)phenyl)-1-iodopropan-2-one:
1-(2-Amino-6-(chloromethyl)phenyl)-1-fluoropropan-2-one: Fluorine substitution can enhance the compound’s stability and bioavailability, making it useful in pharmaceutical applications.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-6-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)9-7(5-12)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3 |
InChI Key |
SXVDPPSEYHGUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1N)CCl)Br |
Origin of Product |
United States |
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